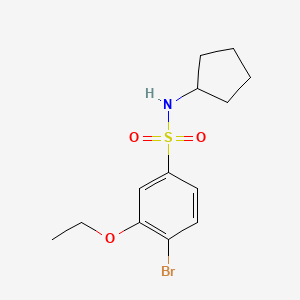![molecular formula C22H24N4O2S B12204286 N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12204286.png)
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that includes a triazole ring, a phenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenol derivatives in the presence of a suitable base, such as potassium carbonate.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole intermediate with 2-chloroacetamide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Materials Science: The compound can be used as a building block for the synthesis of novel polymers or materials with unique electronic properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The phenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity to its target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Ketoconazole: A triazole derivative with similar antifungal properties.
Itraconazole: A triazole compound used to treat fungal infections.
Uniqueness
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-4-13-26-20(14-28-18-10-6-5-7-11-18)24-25-22(26)29-15-21(27)23-19-12-8-9-16(2)17(19)3/h4-12H,1,13-15H2,2-3H3,(H,23,27) |
InChI Key |
JRYBMZFYQKBXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-8-(2-chlorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12204209.png)
![1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione](/img/structure/B12204210.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B12204221.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine](/img/structure/B12204230.png)
![2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12204231.png)

![N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12204238.png)
![2-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12204244.png)
![(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B12204251.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12204256.png)
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-propyl(1,3,4-thi adiazol-2-yl))carboxamide](/img/structure/B12204265.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204275.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12204279.png)
